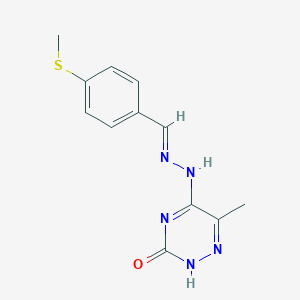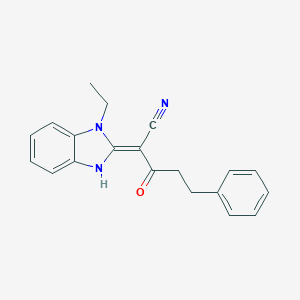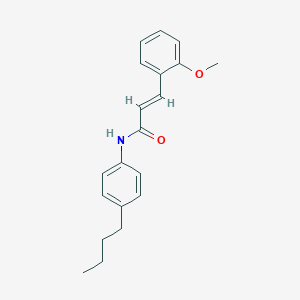
6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene family. It has gained significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high purity and stability. It can be easily synthesized in good yield and purity, making it a reliable compound for scientific research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the study of the molecular mechanisms underlying its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are also several future directions for research on this compound.
Synthesis Methods
6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is synthesized by the reaction of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with ammonia in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of the desired compound in good yield and purity.
Scientific Research Applications
6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied for its antibacterial and antifungal properties.
properties
Product Name |
6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Molecular Formula |
C11H8BrNO4 |
Molecular Weight |
298.09 g/mol |
IUPAC Name |
6-bromo-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H8BrNO4/c1-16-8-4-6(12)2-5-3-7(10(13)14)11(15)17-9(5)8/h2-4H,1H3,(H2,13,14) |
InChI Key |
KSTZYFKASUQUSA-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)


![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)

![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)


![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![2-[3-(2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254750.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)